molecular formula C15H20Cl2N4O B14378689 N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide CAS No. 89867-25-4

N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide

Cat. No.: B14378689
CAS No.: 89867-25-4
M. Wt: 343.2 g/mol
InChI Key: UJNGSVFXUCWATH-UHFFFAOYSA-N
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Description

N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring, a hydrazinylidene group, and a dichlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide typically involves the reaction of N-butylpyrrolidine-1-carboxamide with 2,3-dichlorophenylhydrazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the hydrazinylidene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

Scientific Research Applications

N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Butyl-2-pyrrolidone: A related compound with a similar pyrrolidine structure but lacking the hydrazinylidene and dichlorophenyl groups.

    2,3-Dichlorophenylhydrazine: Shares the dichlorophenyl moiety but differs in the rest of the structure.

Uniqueness

N-Butyl-2-[2-(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

CAS No.

89867-25-4

Molecular Formula

C15H20Cl2N4O

Molecular Weight

343.2 g/mol

IUPAC Name

N-butyl-2-[(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxamide

InChI

InChI=1S/C15H20Cl2N4O/c1-2-3-9-18-15(22)21-10-5-8-13(21)20-19-12-7-4-6-11(16)14(12)17/h4,6-7,19H,2-3,5,8-10H2,1H3,(H,18,22)

InChI Key

UJNGSVFXUCWATH-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N1CCCC1=NNC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

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